molecular formula C18H22ClN3O4S B2655238 2-{[1-(5-Chloro-2-methoxybenzenesulfonyl)piperidin-3-yl]methoxy}-5-methylpyrimidine CAS No. 2380068-04-0

2-{[1-(5-Chloro-2-methoxybenzenesulfonyl)piperidin-3-yl]methoxy}-5-methylpyrimidine

Cat. No.: B2655238
CAS No.: 2380068-04-0
M. Wt: 411.9
InChI Key: GVBITCYOFTXZRO-UHFFFAOYSA-N
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Description

2-{[1-(5-Chloro-2-methoxybenzenesulfonyl)piperidin-3-yl]methoxy}-5-methylpyrimidine is a complex organic compound that features a pyrimidine ring substituted with a piperidine moiety

Preparation Methods

The synthesis of 2-{[1-(5-Chloro-2-methoxybenzenesulfonyl)piperidin-3-yl]methoxy}-5-methylpyrimidine typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route includes the following steps:

    Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions, including nucleophilic substitution and cyclization.

    Sulfonylation: The piperidine intermediate is then reacted with 5-chloro-2-methoxybenzenesulfonyl chloride to introduce the sulfonyl group.

    Coupling with Pyrimidine: The final step involves coupling the sulfonylated piperidine with a pyrimidine derivative under specific reaction conditions, such as the use of a base and a suitable solvent.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

2-{[1-(5-Chloro-2-methoxybenzenesulfonyl)piperidin-3-yl]methoxy}-5-methylpyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-{[1-(5-Chloro-2-methoxybenzenesulfonyl)piperidin-3-yl]methoxy}-5-methylpyrimidine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting specific receptors or enzymes.

    Organic Synthesis: It serves as a building block in the synthesis of more complex molecules, facilitating the construction of diverse chemical libraries.

    Biological Studies: Researchers use the compound to investigate its biological activity, including its effects on cellular pathways and its potential as a therapeutic agent.

    Industrial Applications: The compound’s unique chemical properties make it useful in various industrial processes, such as the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{[1-(5-Chloro-2-methoxybenzenesulfonyl)piperidin-3-yl]methoxy}-5-methylpyrimidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

When compared to similar compounds, 2-{[1-(5-Chloro-2-methoxybenzenesulfonyl)piperidin-3-yl]methoxy}-5-methylpyrimidine stands out due to its unique combination of functional groups and structural features. Similar compounds include:

    5-Chloro-2-methoxybenzenesulfonyl chloride: A key intermediate in the synthesis of the target compound.

    Pyrimidine Derivatives: Various pyrimidine-based compounds with different substituents that exhibit diverse chemical and biological properties.

    Piperidine Derivatives: Compounds containing the piperidine ring, which are widely used in medicinal chemistry and organic synthesis.

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.

Properties

IUPAC Name

2-[[1-(5-chloro-2-methoxyphenyl)sulfonylpiperidin-3-yl]methoxy]-5-methylpyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22ClN3O4S/c1-13-9-20-18(21-10-13)26-12-14-4-3-7-22(11-14)27(23,24)17-8-15(19)5-6-16(17)25-2/h5-6,8-10,14H,3-4,7,11-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVBITCYOFTXZRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1)OCC2CCCN(C2)S(=O)(=O)C3=C(C=CC(=C3)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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